molecular formula C4H2I2S B101709 2,3-Diiodothiophene CAS No. 19259-05-3

2,3-Diiodothiophene

Cat. No.: B101709
CAS No.: 19259-05-3
M. Wt: 335.93 g/mol
InChI Key: BUXDZKJHNFMYJT-UHFFFAOYSA-N
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Description

2,3-Diiodothiophene is an organosulfur compound with the molecular formula C₄H₂I₂S. It is a derivative of thiophene, where two iodine atoms are substituted at the 2 and 3 positions of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Diiodothiophene can be synthesized through various methods. One common approach involves the iodination of thiophene derivatives. For instance, the reaction of thiophene with iodine and an oxidizing agent such as nitric acid can yield this compound. Another method involves the use of N-iodosuccinimide (NIS) in the presence of a catalyst to achieve selective iodination at the 2 and 3 positions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diiodothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like organolithium or Grignard reagents are commonly used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typical.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Substitution Reactions: Products include thiophene derivatives with various functional groups replacing the iodine atoms.

    Coupling Reactions: Biaryl compounds with extended conjugation.

    Oxidation and Reduction: Sulfoxides, sulfones, and deiodinated thiophenes.

Scientific Research Applications

2,3-Diiodothiophene has several applications in scientific research:

    Organic Electronics: It is used in the synthesis of conjugated polymers and small molecules for organic solar cells and field-effect transistors.

    Materials Science: Its derivatives are explored for use in light-emitting diodes and other optoelectronic devices.

    Chemical Synthesis:

Mechanism of Action

The mechanism of action of 2,3-diiodothiophene in its applications is primarily based on its ability to participate in various chemical reactions due to the presence of reactive iodine atoms. These iodine atoms can be selectively substituted or coupled, allowing for the construction of complex molecular architectures. In organic electronics, its role is to facilitate charge transport and improve the efficiency of electronic devices through its conjugated structure .

Comparison with Similar Compounds

    2,5-Diiodothiophene: Similar to 2,3-diiodothiophene but with iodine atoms at the 2 and 5 positions. It is also used in organic electronics and materials science.

    3,4-Diiodothiophene: Another isomer with iodine atoms at the 3 and 4 positions, used in similar applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and the properties of the resulting products. The position of the iodine atoms can affect the electronic properties and steric interactions, making this compound distinct in its applications .

Properties

IUPAC Name

2,3-diiodothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2I2S/c5-3-1-2-7-4(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXDZKJHNFMYJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2I2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348132
Record name 2,3-Diiodothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19259-05-3
Record name 2,3-Diiodothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Diiodothiophene
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2,3-Diiodothiophene
Reactant of Route 5
2,3-Diiodothiophene
Reactant of Route 6
2,3-Diiodothiophene

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